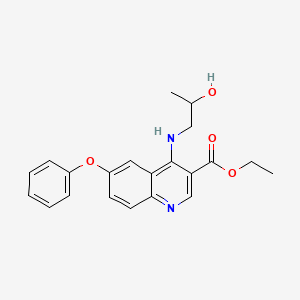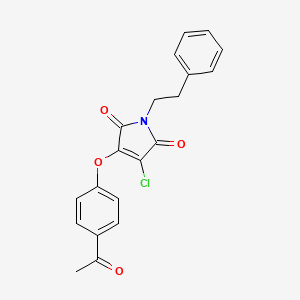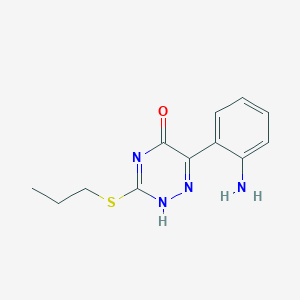
2-hydroxy-8-methyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Identifier (CID) 2748592 is known as meta-fluoro Acrylfentanyl. It is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. Meta-fluoro Acrylfentanyl is primarily used as an analytical reference standard in forensic and toxicological research. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meta-fluoro Acrylfentanyl can be synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the acrylfentanyl structure. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Introduction of the Fluorine Atom: A fluorine atom is introduced into the phenyl ring through a halogenation reaction.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group, which is achieved through a reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of meta-fluoro Acrylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a crystalline solid form and is purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Meta-fluoro Acrylfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of meta-fluoro Acrylfentanyl, which are often studied for their pharmacological properties .
Scientific Research Applications
Meta-fluoro Acrylfentanyl is extensively used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify fentanyl analogs in biological samples.
Pharmacological Studies: Researchers study its pharmacological effects to understand the potency and toxicity of new synthetic opioids.
Metabolic Pathway Analysis: The compound is used to investigate the metabolic pathways and biotransformation of fentanyl analogs in the human body.
Mechanism of Action
Meta-fluoro Acrylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic and euphoric effects. The compound’s high affinity for μ-opioid receptors contributes to its potency and potential for abuse .
Comparison with Similar Compounds
Similar Compounds
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Furanylfentanyl: Known for its high potency and similar mechanism of action.
4-Fluoro-Isobutyrylfentanyl: A fluorinated analog with distinct metabolic pathways.
Uniqueness
Meta-fluoro Acrylfentanyl is unique due to the presence of the fluorine atom in its structure, which influences its pharmacokinetic properties and metabolic stability. This fluorination can lead to differences in potency, duration of action, and metabolic pathways compared to other fentanyl analogs .
Properties
IUPAC Name |
2-hydroxy-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOMMRNDCZSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL 3-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B7789778.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-bromobenzoate](/img/structure/B7789791.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789794.png)

![1-(3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-4-hydroxy-2-methylquinolin-6-yl)ethanone](/img/structure/B7789804.png)





